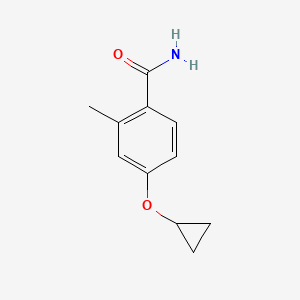

4-Cyclopropoxy-2-methylbenzamide

Description

Properties

IUPAC Name |

4-cyclopropyloxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-9(14-8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAJHXNLHGLMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of various catalysts and solvents to optimize yield and purity. The specific conditions for the industrial production of this compound would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-methylbenzamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., FeBr3) can be used for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

4-Cyclopropoxy-2-methylbenzamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound may bind to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can result in the modulation of cellular signaling pathways, which is particularly relevant in cancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

*Calculated based on molecular formula.

Physicochemical Properties

- Steric Effects : The cyclopropoxy group in this compound introduces significant steric hindrance compared to methoxy or chlorophenyl substituents in analogues. This may reduce rotational freedom and enhance binding specificity in target interactions.

- Electronic Effects : The electron-donating cyclopropoxy group contrasts with the electron-withdrawing chlorine in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide. This difference could influence solubility, fluorescence (as observed in ), or reactivity in nucleophilic substitution reactions.

- Fluorescence : While this compound lacks direct fluorescence data, the structurally related N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence intensity (λem = 420 nm), suggesting that substituent position and electronic effects play critical roles in photophysical behavior.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Cyclopropoxy-2-methylbenzamide?

Synthesis requires precise control of coupling reagents (e.g., DCC/HOBt) and reaction temperatures. For example, low temperatures (−50°C) minimize side reactions during amide bond formation, as demonstrated in analogous benzamide syntheses . Cyclopropoxy group introduction may involve nucleophilic substitution under anhydrous conditions, with monitoring via TLC or HPLC to track intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and cyclopropane ring integrity.

- HPLC-MS assesses purity and detects byproducts.

- FT-IR verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- X-ray crystallography (if crystalline) resolves stereoelectronic effects, as seen in structurally related hydrazides .

Q. How do reaction conditions influence the yield of this compound?

Solvent polarity (e.g., acetonitrile vs. DCM) and catalyst selection (e.g., HBTU vs. EDC) significantly impact coupling efficiency. For instance, acetonitrile with HBTU improved yields in analogous benzamide syntheses by 15–20% compared to DCM . Oxygen-sensitive steps may require inert atmospheres to prevent oxidation of the cyclopropoxy moiety .

Q. What stability challenges arise during storage of this compound?

Hydrolytic degradation of the cyclopropoxy group under acidic/basic conditions necessitates storage in anhydrous environments at −20°C. Stability studies using accelerated aging (40°C/75% RH) and HPLC monitoring are recommended to establish shelf-life .

Q. How can solubility limitations be addressed in biological assays?

Co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers (e.g., cyclodextrins) enhance aqueous solubility. Pre-formulation studies using DSC/TGA assess compatibility with excipients, while pH-solubility profiling identifies optimal buffers (e.g., phosphate at pH 7.4) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to target receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For example, DFT calculations on analogous compounds revealed charge distribution effects on binding to kinase domains . QSAR models incorporating Hammett constants of substituents (e.g., cyclopropoxy σₚ) can rationalize activity trends .

Q. How can contradictory bioactivity data across studies be resolved?

Meta-analyses should control for variables like assay type (cell-free vs. cellular), concentration ranges, and metabolite interference. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) validate target engagement. For instance, conflicting IC₅₀ values in kinase studies were attributed to ATP concentration differences .

Q. What methodologies explore the compound’s potential in material science?

- Thermogravimetric analysis (TGA) evaluates thermal stability for polymer applications.

- DFT-based bandgap calculations predict electronic properties in organic semiconductors.

- Surface plasmon resonance (SPR) assesses self-assembly on metal substrates, as shown for benzamide derivatives in nanocoating studies .

Q. How do stereoelectronic effects of the cyclopropoxy group influence reactivity?

The cyclopropane ring’s angle strain increases electrophilicity at the oxygen atom, facilitating nucleophilic attacks. Cyclic voltammetry and NBO analysis quantify this effect, with bond critical point (BCP) metrics from AIM theory correlating with experimental reaction rates .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.